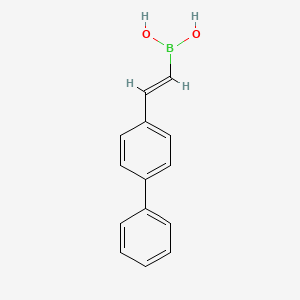

trans-2-(4-Biphenyl)vinylboronic acid

Descripción

BenchChem offers high-quality trans-2-(4-Biphenyl)vinylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(4-Biphenyl)vinylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(E)-2-(4-phenylphenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRGFVQIGQYKIL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421729 | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-23-5 | |

| Record name | B-[(1E)-2-[1,1′-Biphenyl]-4-ylethenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"trans-2-(4-Biphenyl)vinylboronic acid" CAS number 352530-23-5

An In-depth Technical Guide to trans-2-(4-Biphenyl)vinylboronic acid

For the Modern Researcher and Drug Development Professional

Introduction: A Versatile Building Block in Modern Synthesis

trans-2-(4-Biphenyl)vinylboronic acid (CAS No. 352530-23-5) has emerged as a pivotal reagent in contemporary organic chemistry and medicinal chemistry. As a bifunctional molecule, it combines the structural rigidity and electronic properties of a biphenyl group with the versatile reactivity of a vinylboronic acid. This unique combination makes it an invaluable building block for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[1]

The significance of boronic acids in chemical synthesis was firmly established by the development of the Suzuki-Miyaura coupling, a Nobel Prize-winning carbon-carbon bond-forming reaction.[2] These organoboron compounds are generally stable, exhibit low toxicity, and are compatible with a wide range of functional groups, making them ideal for late-stage functionalization in drug discovery programs.[3][4] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profiles of drug candidates, a strategy validated by FDA-approved drugs like Bortezomib.[3][5]

This guide provides a comprehensive technical overview of trans-2-(4-Biphenyl)vinylboronic acid, covering its physicochemical properties, a validated synthetic approach, its application in the Suzuki-Miyaura coupling, and critical handling information for researchers in both academic and industrial settings.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. trans-2-(4-Biphenyl)vinylboronic acid is a crystalline solid at room temperature.[6] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 352530-23-5 | [7] |

| Molecular Formula | C₁₄H₁₃BO₂ | [8][9] |

| Molecular Weight | 224.06 g/mol | [7][8] |

| Appearance | Crystals / Crystalline Solid | [6][8] |

| Melting Point | 134 - 139 °C | [6][8][10] |

| Purity Specification | ≥95% | [6][10] |

| SMILES String | O/C=C/c1ccc(cc1)-c2ccccc2 | [6] |

| InChI Key | NTRGFVQIGQYKIL-ZHACJKMWSA-N | [6] |

The structure features a planar biphenyl system connected to a boronic acid group via a trans-configured vinyl linker. This extended π-system influences the electronic properties of the molecule and its reactivity in cross-coupling reactions.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Self-Validating Experimental Protocol

This protocol for coupling with 4-bromoanisole is designed to be self-validating. Successful formation of the highly conjugated product will result in a significant color change and a clear new spot on a TLC plate, easily distinguishable from the starting materials.

-

Reagent Preparation: In a vial, combine trans-2-(4-Biphenyl)vinylboronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2-3 eq.).

-

Causality: A slight excess of the boronic acid component drives the reaction to completion. The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step. 2[4]. Solvent and Degassing: Add a solvent mixture, typically a polar aprotic solvent and water (e.g., DME/H₂O or Dioxane/H₂O in a 4:1 ratio). Seal the vial and thoroughly degas the mixture by bubbling argon through it for 10-15 minutes or by using several freeze-pump-thaw cycles.

-

Causality: Oxygen must be rigorously excluded as it can oxidize and deactivate the Pd(0) catalyst. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC, staining with potassium permanganate to visualize all components. The reaction is typically complete within 2-12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). C[11]ombine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure coupled product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Handling, Storage, and Safety

Proper handling is crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Storage: Store long-term in a cool, dry place, preferably in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen). B[8]oronic acids can be susceptible to dehydration to form boroxanes, which may affect reactivity, so consistent storage conditions are important.

-

Safety: The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). *[8][10] Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses. For weighing the solid, an N95 dust mask is recommended to prevent inhalation.

[6][12]This product is intended for research and development use only and must be handled by qualified technical personnel.

[10]### Broader Applications in R&D

Beyond its use as a standard Suzuki coupling partner, the unique structure of trans-2-(4-Biphenyl)vinylboronic acid lends itself to several advanced application areas:

-

Materials Science: The extended, rigid biphenyl-vinyl scaffold is an ideal component for creating conjugated organic materials. These materials are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The boronic acid moiety can also be used to create responsive materials that interact with diols, such as saccharides. *[1] Drug Discovery: This reagent serves as a key precursor for synthesizing complex molecules with potential biological activity. I[1]t has been investigated as an inhibitor of enzymes like carbonic anhydrase and fatty acid amide hydrolase. T[6][7][]he ability to easily introduce the biphenyl-vinyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug development campaigns.

Conclusion

trans-2-(4-Biphenyl)vinylboronic acid is a powerful and versatile tool in the synthetic chemist's arsenal. Its stability, predictable reactivity, and the strategic importance of the structural motifs it can generate make it a high-value building block. A thorough understanding of its properties, synthesis, and reaction mechanisms—particularly the critical role of base activation in the Suzuki-Miyaura coupling—enables researchers to leverage this reagent to its full potential, accelerating innovation in materials science and the discovery of new therapeutic agents.

References

- Vertex AI Search. (n.d.). trans-2-(4-Methoxyphenyl)vinylboronic acid | 72316-18-8 | Benchchem.

- Santa Cruz Biotechnology. (n.d.). trans-2-(4-Biphenyl)vinylboronic acid | CAS 352530-23-5.

- Sigma-Aldrich. (n.d.). trans-2-Phenylvinylboronic acid 97 6783-05-7.

- Pharmaffiliates. (n.d.). The Essential Role of Vinylboronic Acid Pinacol Ester in Pharmaceutical Synthesis.

- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

- Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- AK Scientific, Inc. (n.d.). 352530-23-5 Trans-2-(4-biphenyl)vinylboronic acid.

- ChemicalBook. (2025, January 27). TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID | 352530-23-5.

- Cymit Química. (n.d.). CAS 352530-23-5 TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID.

- Sigma-Aldrich. (n.d.). trans-2-(4-Biphenyl)vinylboronic acid = 95 352530-23-5.

- Santa Cruz Biotechnology. (n.d.). trans-2-(4-Methoxyphenyl)vinylboronic acid | CAS 72316-18-8.

- BLD Pharm. (n.d.). 6783-05-7|trans-2-Phenylvinylboronic acid.

- Silva, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827.

- Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis.

- Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.

- Thermo Fisher Scientific. (n.d.). Sigma Aldrich Trans-2-(4-Methoxyphenyl)Vinylboronic Acid 5 g.

- Kotha, A. K., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- ACS Publications. (n.d.). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.

- ResearchGate. (2025, August 6). Design and discovery of boronic acid drugs.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PubMed Central. (2024, June 27). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.

- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Oakwood Chemical. (n.d.). (2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid.

Sources

- 1. trans-2-(4-Methoxyphenyl)vinylboronic acid | 72316-18-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID | 352530-23-5 [chemicalbook.com]

- 9. (2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid [oakwoodchemical.com]

- 10. 352530-23-5 Trans-2-(4-biphenyl)vinylboronic acid AKSci V5431 [aksci.com]

- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Synthesis and Medicinal Chemistry

An In-Depth Technical Guide to trans-2-(4-Biphenyl)vinylboronic acid

trans-2-(4-Biphenyl)vinylboronic acid is a bifunctional organic compound that has garnered significant interest among researchers in organic synthesis and drug development. Its structure, featuring a rigid biphenyl group conjugated to a vinylboronic acid moiety, imparts a unique combination of steric and electronic properties. This makes it a highly valuable reagent in palladium-catalyzed cross-coupling reactions and a compelling scaffold for the design of targeted enzyme inhibitors. This guide provides a comprehensive overview of its synthesis, key applications, and biochemical significance, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

The fundamental properties of trans-2-(4-Biphenyl)vinylboronic acid are summarized below. These data are critical for its appropriate handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 224.06 g/mol | [1] |

| Molecular Formula | C₁₄H₁₃BO₂ | [1] |

| CAS Number | 352530-23-5 | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 134-139 °C | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C=CB(O)O | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |

Synthesis Pathway: Catalytic Hydroboration

The most efficient and stereoselective method for synthesizing trans-vinylboronic acids is through the catalytic hydroboration of a terminal alkyne.[2][3] For trans-2-(4-Biphenyl)vinylboronic acid, the logical precursor is 4-ethynylbiphenyl. Modern protocols often employ platinum or zirconium catalysts, which offer high yields and excellent control over stereochemistry, ensuring the desired trans (or E) configuration.[3]

Below is a representative, field-proven protocol for this transformation. The causality behind the choice of reagents is critical: a platinum catalyst with a bulky phosphine ligand (like XPhos) prevents side reactions and directs the boron group to the terminal carbon, while a hydrosilane co-catalyst can be essential for efficient catalyst turnover.[2]

Experimental Protocol: Synthesis via Pt-Catalyzed Hydroboration

Objective: To synthesize trans-2-(4-Biphenyl)vinylboronic acid from 4-ethynylbiphenyl.

Materials & Reagents:

-

4-ethynylbiphenyl

-

Pinacolborane (HBpin)

-

Platinum(II) chloride (PtCl₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Triethylsilane (Et₃SiH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 4-ethynylbiphenyl (1.0 eq), PtCl₂ (0.02 eq), and XPhos (0.04 eq).

-

Solvent Addition: Add anhydrous THF via cannula to dissolve the solids.

-

Catalyst Activation: Add triethylsilane (0.02 eq) to the mixture and stir for 10 minutes at room temperature.

-

Hydroboration: Add pinacolborane (1.5 eq) dropwise to the flask. Heat the reaction mixture to 100°C and maintain for 15 hours. The progress can be monitored by TLC or GC-MS.

-

Workup - Hydrolysis of Pinacol Ester: Upon completion, cool the reaction to room temperature. Carefully add 1 M HCl and stir vigorously for 4-6 hours to hydrolyze the intermediate pinacol ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure trans-2-(4-Biphenyl)vinylboronic acid as a crystalline solid.

Caption: Workflow for the synthesis of the target boronic acid.

Application in C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[4][5] trans-2-(4-Biphenyl)vinylboronic acid is an excellent coupling partner for introducing the biphenylvinyl moiety into aromatic and heteroaromatic systems, which are common motifs in pharmaceuticals and advanced materials.

The catalytic cycle involves three key steps: Oxidative Addition of the organohalide to the Pd(0) catalyst, Transmetalation of the organic group from boron to palladium, and Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of base is crucial; it activates the boronic acid for efficient transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple trans-2-(4-Biphenyl)vinylboronic acid with an aryl bromide (e.g., 4-bromoanisole).

Materials & Reagents:

-

trans-2-(4-Biphenyl)vinylboronic acid

-

4-bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Standard glassware for inert atmosphere synthesis

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk flask, combine trans-2-(4-Biphenyl)vinylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and K₃PO₄ (2.5 eq).

-

Catalyst Pre-formation/Addition: In a separate vial, mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst mixture to the Schlenk flask.

-

Solvent Addition: Degas toluene and water (e.g., by bubbling argon through them for 30 minutes). Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via cannula.

-

Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction and Washing: Wash the organic layer with water and then with saturated brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Biochemical and Pharmacological Profile

Beyond its synthetic utility, trans-2-(4-Biphenyl)vinylboronic acid is recognized for its inhibitory activity against key enzymes, making it a molecule of interest in drug discovery.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[6][7] Boronic acids, including this compound, act as potent CA inhibitors. High-resolution X-ray crystallography studies have shown that boronic acids bind to the zinc ion in the enzyme's active site.[8] In its tetrahedral anionic form, the boronate mimics the transition state of the native CO₂ hydration reaction, leading to effective inhibition.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[9] Inhibiting FAAH increases the endogenous levels of these signaling lipids, which can produce therapeutic effects like analgesia and anti-inflammatory responses without the side effects associated with direct cannabinoid receptor agonists.[10][11][12] The biphenyl scaffold is a known privileged structure in medicinal chemistry for targeting FAAH.[5] Compounds like trans-2-(4-Biphenyl)vinylboronic acid serve as valuable starting points for developing more potent and selective FAAH inhibitors for treating chronic pain and neuroinflammatory disorders.[10][11]

Caption: General mechanism of enzyme inhibition by a boronic acid.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: As a boronic acid, this compound is susceptible to dehydration and trimerization to form a boroxine. It should be stored in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere to maintain its integrity.[1]

-

Toxicity: Detailed toxicological data is limited. Treat as a potentially hazardous chemical.

Conclusion

trans-2-(4-Biphenyl)vinylboronic acid is a powerful and versatile chemical tool. Its utility in robustly forming carbon-carbon bonds via the Suzuki-Miyaura coupling makes it indispensable for synthetic chemists. Simultaneously, its demonstrated activity as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase positions it as a valuable lead structure for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in both academic and industrial research settings.

References

-

O'Shea, D. F. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

-

Mphahlele, M. J. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg, 2010. [Link]

-

Alterio, V., et al. "Exploring the binding mode of phenyl and vinyl boronic acids to human carbonic anhydrases." International Journal of Biological Macromolecules, 2024. [Link]

-

Boger, D. L., et al. "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." Neuropharmacology, vol. 60, no. 1, 2011, pp. 114-22. [Link]

-

Choy, P. Y., et al. "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." Molecules, 2021. [Link]

-

Wikipedia. Carbonic anhydrase inhibitor. [Link]

-

Kimball, G. Zr-Mediated hydroboration: stereoselective synthesis of vinyl boronic esters. [Link]

-

Tucker, B., et al. Carbonic Anhydrase Inhibitors. StatPearls, 2023. [Link]

-

Farcas, A. D., et al. "Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing." International Journal of Molecular Sciences, vol. 22, no. 21, 2021, p. 11894. [Link]

-

McLaughlin, M. G. "An operationally simple, regioselective, platinum-catalyzed hydroboration of unactivated alkynes." Pure, Queen's University Belfast, 2018. [Link]

-

Petracca, A., et al. "Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions." European Journal of Medicinal Chemistry, vol. 249, 2023, p. 115162. [Link]

-

Lecturio. Carbonic Anhydrase Inhibitors. [Link]

-

Long, J. Z., et al. "Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo." Proceedings of the National Academy of Sciences, vol. 106, no. 48, 2009, pp. 20270-5. [Link]

-

Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]

-

ChemistryViews. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. [Link]

Sources

- 1. TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID | 352530-23-5 [chemicalbook.com]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. chemistryviews.org [chemistryviews.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Exploring the binding mode of phenyl and vinyl boronic acids to human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]

- 11. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nomuraresearchgroup.com [nomuraresearchgroup.com]

Technical Guide: trans-2-(4-Biphenyl)vinylboronic Acid

CAS Number: 352530-23-5 Chemical Formula: C₁₄H₁₃BO₂ Molecular Weight: 224.06 g/mol

Executive Summary

trans-2-(4-Biphenyl)vinylboronic acid is a specialized organoboron reagent primarily utilized in the synthesis of extended π-conjugated systems via Suzuki-Miyaura cross-coupling. Its structural core—a biphenyl group conjugated to a vinylboronic acid moiety—makes it a critical building block for developing fluorescent materials, liquid crystals, and stilbene-based pharmaceutical pharmacophores.

While highly reactive, the free boronic acid is prone to protodeboronation and polymerization. Consequently, it is often handled in situ or stabilized as MIDA boronates or pinacol esters. Recent medicinal chemistry campaigns have also identified this class of compounds as potential inhibitors of carbonic anhydrase (CA), leveraging the Lewis acidity of the boron center to coordinate with the zinc active site of the enzyme.

Chemical & Physical Profile

The compound exists as a white to off-white crystalline solid. It requires strict storage conditions to prevent dehydration to the boroxine trimer or oxidative degradation.

| Property | Specification | Notes |

| Appearance | White to off-white crystals | Hygroscopic; store under inert gas. |

| Melting Point | 134–139 °C | Decomposes upon prolonged heating. |

| Solubility | DMSO, Methanol, THF | Sparingly soluble in non-polar solvents; hydrolyzes in water. |

| pKa | ~8.8 (Boronic acid group) | Estimates vary based on solvent environment. |

| Stability | Temperature/Moisture Sensitive | Prone to polymerization; store at 2–8°C. |

Synthesis & Production

The most reliable synthesis route involves the hydroboration of 4-ethynylbiphenyl. This method ensures the trans (E) stereochemistry required for most applications.

Synthesis Pathway (Mechanism)

The synthesis relies on the anti-Markovnikov addition of a boron hydride across the terminal triple bond of 4-ethynylbiphenyl.

Detailed Protocol

Reagents:

-

4-Ethynylbiphenyl (1.0 eq)

-

Catecholborane (1.2 eq)

-

THF (anhydrous)

-

Water (deionized)

Procedure:

-

Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.

-

Hydroboration: Dissolve 4-ethynylbiphenyl in anhydrous THF. Add catecholborane dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. (Note: Some protocols use neat catecholborane at 100°C for faster conversion, but THF is gentler).

-

Hydrolysis: Quench the reaction by adding water slowly at 0°C. Stir for 2 hours to hydrolyze the catechol ester.

-

Isolation: Filter the precipitated solid. Wash with cold water and hexanes to remove residual catechol.

-

Purification: Recrystallize from a mixture of THF/Hexanes if necessary.

Critical Control Point: Avoid prolonged exposure to acidic aqueous conditions, which can cause protodeboronation (cleavage of the C-B bond).

Applications: Suzuki-Miyaura Cross-Coupling[2]

This compound serves as the nucleophilic partner in Suzuki couplings to generate stilbene derivatives. The trans-vinyl group is preserved, extending the conjugation length of the biphenyl system.

Mechanistic Cycle

The catalytic cycle involves oxidative addition of an aryl halide to Pd(0), followed by transmetalation with the activated vinylboronate (formed in situ by base), and finally reductive elimination to release the product.

Optimized Coupling Protocol

Substrate Scope: Aryl bromides, Aryl iodides, and activated Aryl chlorides.

| Component | Recommendation | Function |

| Catalyst | Pd(PPh₃)₄ (3–5 mol%) | Standard Pd(0) source; robust for vinyl couplings. |

| Base | Na₂CO₃ or K₃PO₄ (2.0 eq) | Activates the boronic acid to the boronate species. |

| Solvent | DME / Water (2:1) | Aqueous component is essential for base solubility. |

| Temperature | 80–90 °C | Promotes transmetalation. |

Step-by-Step:

-

Combine trans-2-(4-Biphenyl)vinylboronic acid (1.1 eq), Aryl Halide (1.0 eq), and Pd(PPh₃)₄ in a reaction vial.

-

Add degassed DME and aqueous Na₂CO₃ (2M).

-

Heat to 85°C under Argon for 12–24 hours.

-

Cool, extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purify via silica gel chromatography.

Advanced Applications: Biomedical & Materials

Carbonic Anhydrase Inhibition

Boronic acids act as transition-state analogs for the hydrolysis of CO₂ by Carbonic Anhydrase (CA). The boron atom coordinates with the zinc ion in the enzyme's active site in a tetrahedral geometry, mimicking the transition state of the bicarbonate formation.

-

Mechanism: Reversible coordination to Zn(II).

-

Relevance: Potential therapeutic pathway for glaucoma and anti-tumor agents (targeting CA IX).

Materials Science (OLEDs)

The biphenyl-vinyl motif is a "stilbene-like" structure, which is highly fluorescent. Coupling this boronic acid with electron-deficient aromatics creates "push-pull" systems used in:

-

Organic Light Emitting Diodes (OLEDs): As blue/green emitters.

-

Two-Photon Absorption Materials: For bio-imaging.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link

-

Winum, J. Y., et al. (2005). "Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II, and IX with a Library of Substituted Benzene- and Thiophene-Sulfonamides." Bioorganic & Medicinal Chemistry Letters, 15(5), 1683–1686. Link

-

Sigma-Aldrich. "Product Specification: trans-2-(4-Biphenyl)vinylboronic acid."[1] Link

Sources

Technical Guide: trans-2-(4-Biphenyl)vinylboronic Acid in Suzuki-Miyaura Coupling

Executive Summary

trans-2-(4-Biphenyl)vinylboronic acid (CAS 352530-23-5) is a specialized organoboron reagent used to introduce the extended

Unlike simple arylboronic acids, this vinylboronic acid derivative presents unique challenges regarding stability and stereochemical retention. This guide delineates the mechanistic pathways governing its reactivity, provides a robust, self-validating coupling protocol, and offers troubleshooting strategies for common failure modes such as protodeboronation.

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 352530-23-5 |

| Formula | |

| MW | 224.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Stereochemistry | trans (E) configuration (>95%) |

| Storage | 2–8°C, under Inert Atmosphere (Ar/N2) |

Critical Handling Note: Vinylboronic acids are susceptible to polymerization and protodeboronation upon prolonged exposure to moisture and air. While the biphenyl group provides some steric stabilization, this reagent should be stored cold and handled in a glovebox or via Schlenk techniques for optimal reproducibility.

Mechanistic Deep Dive

The utility of trans-2-(4-Biphenyl)vinylboronic acid lies in its ability to transfer the alkenyl group to an aryl or vinyl halide with complete retention of the double bond geometry.

The Catalytic Cycle

The reaction follows the canonical Suzuki-Miyaura cycle (Pd(0)/Pd(II)), but the transmetalation step is the rate-determining factor for vinylboronic acids. Two pathways compete: the Boronate Pathway (base attacks Boron first) and the Oxo-Palladium Pathway (base attacks Palladium first).

For bulky vinylboronic acids like the biphenyl derivative, the Oxo-Palladium pathway is often favored due to steric hindrance at the boron center.

Figure 1: The Oxo-Palladium catalytic cycle favored for bulky vinylboronic acids. Note the critical role of the hydroxo-palladium species in facilitating transmetalation.

Stereochemical Integrity

A defining feature of this reagent is the retention of configuration .

-

Mechanism: Transmetalation occurs via a concerted 4-centered transition state (or an open transition state depending on conditions) where the stereochemical information of the C-B bond is transferred directly to the C-Pd bond.

-

Outcome: Starting with trans-2-(4-Biphenyl)vinylboronic acid yields the trans-stilbene derivative exclusively. Isomerization to cis usually indicates catalyst decomposition or excessive heating (Heck-type side mechanisms).

Experimental Protocol: Standard Coupling

This protocol is designed for the coupling of trans-2-(4-Biphenyl)vinylboronic acid with an aryl bromide. It uses a mild base and a biphase solvent system to minimize protodeboronation.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

trans-2-(4-Biphenyl)vinylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 269 mg), and

(0.05 mmol, 58 mg). -

Solvent Addition: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Inject degassed DME (4 mL) via syringe.

-

Base Activation: Inject degassed 2M

(1.0 mL) aqueous solution. The mixture should turn biphasic. -

Reaction: Heat the mixture to 80°C in an oil bath or heating block. Stir vigorously (1000 rpm) to ensure phase mixing.

-

Checkpoint: Monitor by TLC or LC-MS after 2 hours. The vinylboronic acid spot should diminish, and a fluorescent product spot should appear.

-

-

Workup: Once conversion is complete (typically 4–6 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel column chromatography.-

Note: The product is likely highly conjugated; check UV/Vis activity.

-

Optimization & Troubleshooting Strategies

Optimization Matrix

If yields are low (<50%), perform a screen using the following matrix. The goal is to balance transmetalation rate against protodeboronation.

| Variable | Condition A (Standard) | Condition B (Steric/Slow) | Condition C (Labile Substrates) |

| Catalyst | |||

| Base | |||

| Solvent | DME/H2O | Toluene/H2O | THF (anhydrous) |

| Temp | 80°C | 100°C | 60°C |

Failure Mode: Protodeboronation

Symptom: Formation of 4-vinylbiphenyl (hydrodeboronation product) instead of the coupled product. Cause: Vinyl-C bond is protonated by water before transmetalation can occur. This is accelerated by high temperatures and high pH. Solution:

-

Switch Bases: Use anhydrous bases like

or -

Additives: Addition of

(1.0 equiv) can accelerate transmetalation via a silver-boron intermediate, bypassing the slow hydrolytic pathway. -

Ligands: Use electron-rich, bulky phosphines (e.g., PCy3, S-Phos) to speed up oxidative addition and transmetalation, outcompeting the decomposition.

Failure Mode: Homocoupling

Symptom: Formation of bis(biphenyl)butadiene dimers. Cause: Presence of Oxygen leading to oxidative homocoupling of the boronic acid. Solution: Ensure rigorous degassing of solvents (freeze-pump-thaw) and use fresh catalyst.

References

-

ChemicalBook. (2025). TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID Properties and Suppliers. Link

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Molander, G. A., et al. (2012). "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction." Journal of Organic Chemistry. Link

-

Kerins, F., & O'Shea, D. F. (2006). "Preparation of 2'-Vinylacetanilide via Vinylboronic Acid Coupling." Organic Syntheses, 83, 45. (Protocol basis for vinylation). Link

-

Santa Cruz Biotechnology. (2024). trans-2-(4-Biphenyl)vinylboronic acid Product Data. Link[1]

Sources

Technical Guide: Solubility Profile & Handling of trans-2-(4-Biphenyl)vinylboronic acid

Part 1: Executive Summary & Compound Identity

trans-2-(4-Biphenyl)vinylboronic acid (CAS: 352530-23-5) is a conjugated organoboron building block primarily used in Suzuki-Miyaura cross-coupling reactions to introduce the biphenyl-vinyl motif. Its solubility behavior is governed by two competing structural features: the lipophilic biphenyl-vinyl backbone and the polar, hydrogen-bond-donating boronic acid headgroup.

Effective utilization of this compound requires navigating the equilibrium between the free acid and its cyclic anhydride (boroxine), a phenomenon that frequently leads to inconsistent solubility data in literature.

| Property | Data |

| CAS Number | 352530-23-5 |

| Molecular Formula | |

| Molecular Weight | 224.06 g/mol |

| Physical State | Solid (Off-white to pale yellow) |

| Melting Point | 134–139 °C [1, 2] |

| Primary Solubility | Polar Aprotic (DMSO, DMF), Ethers (THF) |

| Insolubility | Non-polar Aliphatics (Hexane, Pentane), Water (neutral pH) |

Part 2: Solubility Profile & Solvent Compatibility

The following matrix categorizes solvents based on their thermodynamic compatibility with trans-2-(4-Biphenyl)vinylboronic acid. This data is synthesized from structural analysis and standard handling protocols for aryl/vinyl boronic acids.

Solubility Matrix

| Solvent Class | Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Primary choice for stock solutions. These solvents effectively disrupt the intermolecular H-bonding network of the boronic acid dimer. Ideal for NMR analysis ( |

| Ethers | THF, 1,4-Dioxane, DME | Good (20–50 mg/mL) | Preferred for Reactions. THF and DME (Dimethoxyethane) are standard for Suzuki couplings. They solubilize the organic reactant while being miscible with aqueous bases. |

| Alcohols | Methanol, Ethanol | Moderate to Good | Caution Required. While soluble, boronic acids can form dialkyl boronate esters in alcohols (solvolysis), changing the species in solution. Use only if short-term stability is acceptable. |

| Chlorinated | DCM, Chloroform | Moderate | Useful for liquid-liquid extraction during workup. Solubility is lower than in ethers due to weaker H-bond acceptance. |

| Non-Polar | Hexane, Pentane, Heptane | Poor / Insoluble | Antisolvents. Used to precipitate the product during purification or recrystallization. |

| Aqueous | Water | Poor (<1 mg/mL at pH 7) | Insoluble at neutral/acidic pH. Solubility increases significantly at pH > 10 due to the formation of the hydrophilic boronate anion [ |

The "Hidden" Variable: Boroxine Equilibrium

Researchers often observe batch-to-batch solubility variations. This is frequently caused by the dehydration of the boronic acid into its trimeric anhydride form (boroxine).

-

The Mechanism: Upon storage or heating, 3 molecules of boronic acid lose 3 water molecules to form a six-membered

ring. -

Impact: The boroxine is generally less polar and may have different solubility kinetics.

-

Correction: In "wet" solvents (Suzuki conditions), the boroxine hydrolyzes back to the active acid species. In anhydrous solvents (NMR), you may see mixed species.

Figure 1: Reversible equilibrium between trans-2-(4-Biphenyl)vinylboronic acid and its boroxine anhydride. Solvent water content dictates the dominant species.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable stock for biological assays or screening.

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is mandatory to prevent slow protodeboronation or precipitation.

-

Calculation: Weigh 11.2 mg of trans-2-(4-Biphenyl)vinylboronic acid.

-

Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.

-

Note: If the solution remains turbid, sonicate at 35 kHz for 2 minutes. The vinyl group is sensitive; avoid prolonged heating >40 °C.

-

-

Storage: Aliquot into amber glass vials. Store at -20 °C. Avoid freeze-thaw cycles.

Protocol B: Recrystallization (Purification)

Objective: Remove impurities or hydrolyzed byproducts.

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Dichloromethane (DCM) (~35 °C).

-

Precipitation: Add Hexane dropwise to the warm solution until a persistent cloudiness appears.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then place in a -4 °C fridge.

-

Collection: Filter the resulting crystals and wash with cold 10% DCM/Hexane.

Protocol C: Suzuki-Miyaura Coupling Solvent Selection

Objective: Select the optimal solvent system based on substrate solubility.

Figure 2: Decision tree for selecting the solvent system for Suzuki coupling involving trans-2-(4-Biphenyl)vinylboronic acid.

Part 4: Critical Technical Nuances

Stability of the Vinyl Linker

Unlike simple aryl boronic acids, the vinyl group in CAS 352530-23-5 introduces specific instability risks:

-

Polymerization: In concentrated solutions or presence of radical initiators, the double bond may polymerize. Recommendation: Store solids in the dark.

-

Protodeboronation: Vinyl boronic acids are susceptible to C-B bond cleavage under harsh acidic conditions or high temperatures in the presence of certain metal catalysts.

-

Mitigation: Use mild bases (e.g.,

or

-

The "Sugar Trick" for Aqueous Solubility

If your application strictly requires aqueous media (e.g., biological binding studies) where DMSO is toxic:

-

Strategy: Complex the boronic acid with a diol like fructose or sorbitol .

-

Mechanism: The diol forms a cyclic boronate ester which is often significantly more water-soluble and stable at neutral pH than the free acid.

References

-

Sigma-Aldrich. trans-2-(4-Biphenyl)vinylboronic acid Product Specification. Link

-

ChemicalBook. trans-2-(4-Biphenyl)vinylboronic acid Properties and Safety. Link

-

Kerins, F., & O'Shea, D. F. (2002). Generation of substituted styrene boronic acids. Journal of Organic Chemistry. (General reference for vinyl boronic acid stability). Link

-

Santa Cruz Biotechnology. trans-2-(4-Biphenyl)vinylboronic acid Data Sheet. Link

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Boronic Acid Handling. Link

Technical Guide: Stability and Storage of trans-2-(4-Biphenyl)vinylboronic acid for Pharmaceutical and Research Applications

Abstract: trans-2-(4-Biphenyl)vinylboronic acid is a pivotal reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, and a valuable scaffold in drug discovery as an inhibitor of enzymes like carbonic anhydrase.[1][2] The integrity of this compound is paramount for achieving reproducible and reliable results in both synthesis and biological screening. However, the vinylboronic acid moiety is inherently susceptible to several degradation pathways that can compromise sample purity, reactivity, and biological activity. This technical guide provides an in-depth analysis of the stability profile of trans-2-(4-Biphenyl)vinylboronic acid, elucidates its primary degradation mechanisms, and establishes rigorous, field-proven protocols for its optimal storage and handling.

Core Physicochemical Profile

A foundational understanding of the compound's properties is essential before delving into its stability.

| Property | Value | Source(s) |

| CAS Number | 352530-23-5 | [1][2] |

| Molecular Formula | C₁₄H₁₃BO₂ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 134-139 °C | [2] |

Understanding the Inherent Instability: Key Degradation Pathways

The stability of trans-2-(4-Biphenyl)vinylboronic acid is governed by the chemical reactivity of the carbon-boron bond and the boronic acid functional group. Several environmental factors can trigger degradation, leading to a loss of sample integrity. The primary pathways are outlined below.

Hydrolysis

This is one of the most common degradation routes for boronic acids. In the presence of moisture, the boronic acid can be hydrolyzed, cleaving the C-B bond. For vinylboronic acids, this process, known as protodeboronation, replaces the boronic acid group with a hydrogen atom, yielding 4-vinylbiphenyl. This degradation is irreversible and results in a complete loss of the desired reactivity for coupling reactions. The general guidance for boronic acids is to strictly avoid exposure to moisture.[3]

Oxidation

The carbon-boron bond is susceptible to oxidation. In the presence of atmospheric oxygen or other oxidizing agents, the boronic acid moiety can be cleaved to yield the corresponding alcohol.[4] Studies on similar compounds have shown that this can be a major degradation pathway, sometimes initiated by reactive oxygen species.[4][5] This highlights the necessity of limiting air exposure during storage and handling.

Anhydride Formation (Dehydration)

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is an equilibrium process that is favored under anhydrous conditions or upon heating. While boroxine formation is often reversible upon exposure to water, it alters the compound's physical state and effective molecular weight, which can lead to inaccuracies in weighing and stoichiometry calculations in reactions.

Caption: Primary degradation pathways for trans-2-(4-Biphenyl)vinylboronic acid.

Authoritative Storage and Handling Protocols

To preserve the chemical integrity of trans-2-(4-Biphenyl)vinylboronic acid, adherence to stringent storage and handling protocols is not merely recommended; it is mandatory for reproducible research.

Optimal Storage Conditions

The primary supplier data and the known chemical sensitivities converge on a single, authoritative storage protocol: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, protected from light. [2]

Scientific Rationale for Storage Parameters

The causality behind each component of the storage protocol is critical for ensuring compliance and understanding.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis, oxidation, and decomposition. Avoids the higher thermal energy that can promote anhydride formation. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric oxygen and moisture, directly inhibiting the primary degradation pathways of oxidation and hydrolysis.[3][4] This is the most critical parameter for long-term stability. |

| Moisture | Tightly Sealed Container in a Dry Location | Prevents ingress of atmospheric water vapor, which is the reactant for hydrolysis and protodeboronation.[3][6] Boronic acids are generally hygroscopic.[7][8] |

| Light | Opaque or Amber Vial | Although photodecomposition is not the most cited pathway, the conjugated biphenylvinyl system has the potential for photochemical reactivity. Protection from light is a standard best practice to eliminate this variable. |

| Incompatibilities | Segregate from Strong Oxidizing Agents and Bases | Strong oxidizers will aggressively degrade the C-B bond.[3][9] Strong bases can catalyze decomposition pathways. |

Standard Operating Procedure (SOP) for Handling

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Whenever possible, handle the solid inside a glovebox or glove bag with a dry, inert atmosphere.

-

Minimal Exposure: If a glovebox is unavailable, open the container for the shortest time possible. Quickly weigh the desired amount and immediately reseal the container, purging the headspace with nitrogen or argon before tightening the cap.

-

Dry Equipment: Use only dry spatulas, weigh boats, and glassware.

-

Solvent Choice: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

Experimental Workflow for Stability Assessment

A self-validating system requires a robust protocol to verify the stability of a given batch of material under defined conditions. The following workflow outlines a typical forced degradation study.

Objective

To quantify the stability of trans-2-(4-Biphenyl)vinylboronic acid under accelerated stress conditions (heat, humidity, air exposure) over a defined period.

Analytical Methodology

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the preferred method for quantifying the parent compound and its degradation products.

-

Critical Challenge: A known complication in the analysis of boronic acids and their esters is on-column hydrolysis, which can give an artificially low purity reading.[10][11]

-

Mitigation Strategy: To minimize this artifact, the analytical method should be carefully optimized. Using a column with low residual silanol activity and a mobile phase without acidic modifiers (like formic or trifluoroacetic acid) can significantly reduce on-column hydrolysis.[10]

Protocol

-

Initial Analysis (T=0):

-

Prepare a stock solution of the compound in a suitable anhydrous solvent (e.g., Acetonitrile).

-

Perform an initial HPLC analysis to determine the initial purity and establish the retention time of the parent peak.

-

Obtain a UV spectrum to confirm the identity and select an optimal wavelength for detection (e.g., 220 nm).[10]

-

-

Sample Preparation for Stress Testing:

-

Aliquot equal, accurately weighed amounts of the solid compound into several vials.

-

Expose the vials to a matrix of conditions:

-

Control: 2-8°C, inert atmosphere.

-

Stress 1 (Ambient): Room temperature (~25°C), open to air.

-

Stress 2 (Elevated Heat/Humidity): 40°C / 75% Relative Humidity (in a stability chamber).

-

Stress 3 (Oxidative): Prepare a solution and add a small molar excess of a mild oxidizing agent like H₂O₂.[4]

-

-

-

Time-Point Analysis:

-

At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each condition.

-

Prepare a sample for HPLC analysis using the same procedure as the T=0 sample.

-

Analyze via HPLC and quantify the peak area of the parent compound. Note the appearance and area of any new peaks (degradants).

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point for each condition.

-

Plot the percentage of remaining compound versus time to visualize the degradation kinetics under different stresses.

-

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

trans-2-(4-Biphenyl)vinylboronic acid is an indispensable yet sensitive chemical entity. Its utility is directly proportional to its purity, which can be rapidly compromised by exposure to moisture, oxygen, and elevated temperatures. The principal degradation mechanisms are hydrolysis (protodeboronation) and oxidation, both of which result in the irreversible cleavage of the vital carbon-boron bond. Therefore, the implementation of a strict storage protocol—specifically, refrigeration at 2-8°C under an inert atmosphere —is non-negotiable for any laboratory utilizing this compound. By understanding the causality behind its instability and adhering to the handling and analytical validation procedures outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful scientific outcomes.

References

- Smolecule. (2023). trans-2-(4-Fluorophenyl)vinylboronic acid.

- CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Glentham. (n.d.). trans-2-(4-Methylphenyl)vinylboronic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- U.S. Borax. (n.d.). Borate handling and storage.

- Lab Alley. (n.d.). How to Store Boric Acid.

- Santa Cruz Biotechnology. (n.d.). trans-2-(4-Fluorophenyl)vinylboronic acid.

- Santa Cruz Biotechnology. (n.d.). trans-2-(4-Biphenyl)vinylboronic acid.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - trans-2-(4-Chlorophenyl)vinylboronic acid.

- ChemicalBook. (2025). TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID.

- Wikipedia. (n.d.). Boronic acid.

- Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis.

- ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.

- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2.

- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- National Institutes of Health. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells.

- PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Vinylphenylboronic Acid.

- PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.

- Royal Society of Chemistry. (2019). Vinylboronic acid-caged prodrug activation using click-to-release tetrazine ligation.

- LJMU Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis.

Sources

- 1. scbt.com [scbt.com]

- 2. TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID | 352530-23-5 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. fishersci.com [fishersci.com]

- 7. borax.com [borax.com]

- 8. laballey.com [laballey.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

"trans-2-(4-Biphenyl)vinylboronic acid" spectroscopic data (NMR, IR, MS)

This is an in-depth technical guide for trans-2-(4-Biphenyl)vinylboronic acid , structured for researchers and drug development professionals.

Spectroscopic Characterization, Synthesis, and Application Protocols

Compound Identity & Physicochemical Profile

This compound serves as a critical building block in the synthesis of extended

| Property | Data |

| IUPAC Name | (E)-(2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid |

| Common Names | trans-2-(4-Biphenyl)vinylboronic acid; (E)-4-Phenylstyrylboronic acid |

| CAS Number | 352530-23-5 |

| Molecular Formula | |

| Molecular Weight | 224.06 g/mol |

| Melting Point | 134–139 °C (Lit.)[1] |

| Solubility | Soluble in DMSO, MeOH, Acetone; Sparingly soluble in |

| Stability | Hygroscopic; prone to dehydration (boroxine formation) upon storage. |

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting spectral impurities (e.g., residual boronates or regioisomers).

Primary Route: Hydroboration of Alkyne

The most authoritative route involves the hydroboration of 4-ethynylbiphenyl with catecholborane or pinacolborane, followed by hydrolysis.

-

Regioselectivity: Anti-Markovnikov addition yields the linear trans-alkenyl borane.

-

Impurities: Trace amounts of the gem-vinyl boronic acid (1,1-disubstituted) or over-reduced alkyl boranes may be present if the catalyst load or temperature is uncontrolled.

Figure 1: Standard synthetic workflow via hydroboration.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Analysis

Critical Note on Sample Prep: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). To obtain a sharp, monomeric spectrum, dissolve the sample in DMSO-

1H NMR (400 MHz, DMSO-

)

The diagnostic feature is the pair of doublets for the vinyl protons with a large coupling constant (

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 8.05 – 8.20 | Broad Singlet | 2H | - | Hydroxyl protons (disappear with | |

| 7.60 – 7.70 | Multiplet | 6H | - | Ar-H | Biphenyl aromatic protons (overlapping). |

| 7.43 – 7.50 | Multiplet | 3H | - | Ar-H | Terminal phenyl ring protons. |

| 7.35 – 7.45 | Doublet | 1H | 18.4 | ||

| 6.20 – 6.30 | Doublet | 1H | 18.4 |

Note: In the corresponding potassium trifluoroborate salt, the vinyl shifts are typically

13C NMR (100 MHz, DMSO-

)

-

C-B Carbon: Typically broad or invisible due to Quadrupolar relaxation of

and -

Vinyl

-Carbon: ~140–145 ppm. -

Aromatic Carbons: ~126–140 ppm (multiple signals for the biphenyl system).

B. Infrared (IR) Spectroscopy

-

O-H Stretch:

(Broad, strong hydrogen bonding). -

C=C Stretch:

(Characteristic of conjugated alkenes). -

B-O Stretch:

(Strong). -

C-H Out-of-Plane Bending: ~

(Specific diagnostic for trans-alkenes).

C. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode is preferred for free acids.

-

Observed Ions:

- : 223.1 (Base peak).

- : Dimer aggregates often observed.

-

Isotope Pattern: Boron has two stable isotopes,

(20%) and

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Goal: Eliminate boroxine broadening for accurate integration.

-

Weigh 5–10 mg of trans-2-(4-Biphenyl)vinylboronic acid into a vial.

-

Add 0.6 mL DMSO-

. -

Validation Step: Run a quick 1H scan. If the peaks are broad, add 1 drop of

directly to the NMR tube and shake vigorously. -

Re-run Scan: Peaks should sharpen, and the OH signal (~8.1 ppm) will disappear, confirming H/D exchange and monomer formation.

Protocol B: Suzuki-Miyaura Coupling (Application)

Context: Coupling with an aryl halide (Ar-X).

-

Reagents: 1.0 equiv Ar-X, 1.2 equiv trans-2-(4-Biphenyl)vinylboronic acid , 3.0 equiv

. -

Catalyst: 5 mol%

or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.

-

Conditions: Heat to 80–100 °C under

for 4–12 hours. -

Workup: The boronic acid excess is water-soluble; wash organic layer with 1M NaOH to remove unreacted boronic acid.

Figure 2: Catalytic cycle emphasizing the transmetallation step where the boronic acid enters.

References

-

Sigma-Aldrich. trans-2-(4-Biphenyl)vinylboronic acid Certificate of Analysis & MSDS. (CAS 352530-23-5).[1][2][3] Link

-

National Institutes of Health (NIH) / PMC. Copper-Mediated Radical Trifluoromethylation of Unsaturated Potassium Organotrifluoroborates. (Contains NMR data for the analogous trifluoroborate salt). Link

-

ChemicalBook. TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID Properties and Suppliers.Link

-

Thieme E-Journals. Synthesis of 1,1-Organodiboronates via Rh(I)Cl-Catalyzed Hydroboration. (Discusses hydroboration of 4-ethynylbiphenyl). Link

Sources

The Strategic Evolution of Vinylboronic Acids: A Technical Deep Dive into trans-2-(4-Biphenyl)vinylboronic Acid

Executive Summary & Significance

Compound: trans-2-(4-Biphenyl)vinylboronic acid CAS: 352530-23-5 Molecular Formula: C₁₄H₁₃BO₂[1][2][3]

In the landscape of organometallic chemistry, trans-2-(4-Biphenyl)vinylboronic acid represents a critical class of nucleophiles: the styrylboronic acids . While often overshadowed by their phenylboronic acid cousins, vinylboronic acids are the linchpins for synthesizing conjugated dienes and polyenes—structural motifs ubiquitous in natural products (e.g., palytoxin), pharmaceuticals, and organic light-emitting diodes (OLEDs).

This guide deconstructs the discovery, synthesis, and application of this specific molecule. It serves not merely as a recipe, but as a case study in the application of Brown-Miyaura hydroboration methodologies to complex biaryl systems.

Synthetic Origins: The "Discovery" Context

Unlike natural products isolated from biological sources, trans-2-(4-Biphenyl)vinylboronic acid is a designed intermediate . Its "discovery" is inextricably linked to the development of the Suzuki-Miyaura cross-coupling reaction and the need for stereodefined vinyl nucleophiles.

The Stereochemical Challenge

The primary challenge in synthesizing vinylboronic acids is controlling the geometry of the double bond.

-

The Goal: Selective formation of the trans (E) isomer.

-

The Solution: The anti-Markovnikov hydroboration of terminal alkynes.[4][5]

The existence of this specific biphenyl derivative relies on the foundational work of H.C. Brown , who established that hydroboration of alkynes involves a syn-addition of the H-B bond. When applied to 4-ethynylbiphenyl , this methodology forces the boron atom to the terminal carbon and the hydrogen to the internal carbon on the same face, resulting in the trans alkene upon workup.

Technical Synthesis Protocol

Note: This protocol synthesizes the free acid. Researchers often handle the pinacol ester for stability, but the acid is required for specific aqueous coupling conditions and bio-assays.

Phase 1: Precursor Preparation

Starting Material: 4-Ethynylbiphenyl (CAS 29079-00-3). If not commercially available, this is synthesized via Sonogashira coupling of 4-bromobiphenyl with trimethylsilylacetylene (TMSA), followed by desilylation.

Phase 2: Hydroboration (The Critical Step)

Reagent Choice: Catecholborane is the preferred reagent for isolating the free acid. Unlike pinacolborane (which forms highly stable esters), catecholborane adducts hydrolyze rapidly in water.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Moisture initiates premature hydrolysis.

-

Loading: Charge flask with 4-ethynylbiphenyl (1.0 equiv).

-

Reagent Addition: Add neat Catecholborane (1.2 equiv).

-

Expert Insight: While thermal hydroboration (70°C) works, adding 1-2 mol% of RhCl(PPh₃)₃ (Wilkinson’s Catalyst) allows the reaction to proceed at room temperature with higher regioselectivity for the trans isomer.

-

-

Reaction: Stir for 2-4 hours. The reaction mixture typically turns from a clear solution to a viscous oil/solid as the benzodioxaborolane intermediate forms.

-

Hydrolysis (The Release):

-

Cool the mixture to 0°C.

-

Slowly add water (excess). The catechol ester is cleaved.

-

Observation: The product, trans-2-(4-Biphenyl)vinylboronic acid, will precipitate as a white solid.

-

-

Purification: Filter the solid and wash with cold water/hexanes to remove residual catechol. Recrystallize from acetonitrile/water if necessary.

Data Summary: Typical Physicochemical Properties

| Property | Value | Note |

| Appearance | White to Off-white Crystalline Solid | Hygroscopic |

| Melting Point | 134–139 °C | Dehydrates to boroxine upon prolonged heating |

| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar solvents |

| Stability | Moderate | Store at 2–8°C under inert gas to prevent protodeboronation |

Visualization: Synthesis & Mechanism

Diagram 1: Synthetic Pathway

This flow illustrates the conversion from the alkyne to the boronic acid via the catecholborane intermediate.

Caption: Stereoselective synthesis via Rh-catalyzed hydroboration ensuring trans-geometry.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

This specific acid is a "model substrate" for testing new Pd-catalysts because the biphenyl group provides strong UV absorbance (easy monitoring) and the vinyl group tests the catalyst's ability to handle sp²-sp² coupling without beta-hydride elimination side products.

Caption: Catalytic cycle highlighting the transmetalation of the vinylboronic acid.

Applications in Drug Discovery & Materials[6][7]

The "Linker" Strategy in Medicinal Chemistry

In drug design, the biphenyl motif is a privileged scaffold (seen in drugs like Diflunisal). The vinylboronic acid allows chemists to attach this scaffold to other aromatics via a vinyl linker.

-

Advantage: The double bond introduces rigidity and conjugation, extending the pharmacophore's reach within a binding pocket.

Biological Activity (Carbonic Anhydrase Inhibition)

Recent screening libraries have identified trans-2-(4-Biphenyl)vinylboronic acid as a Carbonic Anhydrase (CA) Inhibitor .

-

Mechanism: The Boronic Acid moiety (

) acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the Threonine or Serine residue in the enzyme's active site, or coordinating with the Zinc ion. -

Relevance: CA inhibitors are critical in treating glaucoma and epilepsy.

Materials Science (OLEDs)

The extended conjugation provided by the biphenyl-vinyl system makes this molecule a precursor for organic semiconductors. Coupling this acid with other aromatic halides creates Oligo-phenylene vinylenes (OPVs) , which are highly fluorescent and used in the active layers of OLEDs.

Critical Handling & Stability Protocol (Self-Validating)

The Boroxine Equilibrium:

Free boronic acids, including this vinyl derivative, exist in equilibrium with their dehydrated trimer, the boroxine .

-

Validation Check: If your NMR spectrum shows broadened peaks or incorrect integration, your sample has likely dehydrated.

-

Correction: Add a drop of

to the NMR tube. This shifts the equilibrium back to the free acid monomer, sharpening the peaks and confirming the identity.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Brown, H. C., & Gupta, S. K. (1975). Hydroboration. 39. 1,3,2-Benzodioxaborole (Catecholborane) as a New, Convenient Monohydroboration Agent for Alkynes. Journal of the American Chemical Society, 97(18), 5249–5255. [Link]

-

Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5539. (Context for vinylboron stability). [Link]

Sources

- 1. trans-2-(4-Biphenyl)vinylboronic acid | CAS 352530-23-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. echemi.com [echemi.com]

- 3. TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 5. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

Navigating Chemical Identity: A Technical Guide to trans-2-(4-Biphenyl)vinylboronic Acid

Executive Summary

In the precise world of medicinal chemistry and materials science, nomenclature is not merely labeling; it is the code that defines reactivity, geometry, and supply chain integrity.[1] trans-2-(4-Biphenyl)vinylboronic acid (CAS: 352530-23-5) serves as a critical "molecular lego" in the synthesis of conjugated systems, particularly via Suzuki-Miyaura cross-coupling.[1] Its rigid biphenyl core and reactive vinylboron moiety make it indispensable for extending pi-conjugation in OLED materials and synthesizing stilbene-based pharmacophores.[1]

This guide moves beyond simple synonyms, providing a structural, mechanistic, and practical framework for identifying, synthesizing, and utilizing this compound with high scientific integrity.

Part 1: The Nomenclature Matrix

Core Directive: Ambiguity in naming leads to procurement errors and failed syntheses (e.g., receiving the cis isomer or the pinacol ester instead of the free acid). The following matrix resolves these conflicts.

Systematic & Registry Identification

The compound is an organoboron species featuring a biphenyl group attached to a vinyl boronic acid.[1] The geometry across the double bond is explicitly trans (

| Naming Convention | Identifier / Name | Technical Context |

| CAS Registry Number | 352530-23-5 | The primary key for procurement and regulatory databases.[1] |

| IUPAC Name (Preferred) | (E)-[2-(4-Biphenylyl)vinyl]boronic acid | Explicitly defines the |

| Systematic Synonym | trans-2-(4-Phenylphenyl)vinylboronic acid | Treats the biphenyl unit as a substituted phenyl ring.[1] |

| Structural Synonym | 4-Phenylstyrylboronic acid | Views the molecule as a derivative of styrene (vinylbenzene).[1] |

| MDL Number | MFCD04974059 | Used in Symyx/Biovia databases.[1] |

| SMILES | OB(O)/C=C/c1ccc(cc1)c2ccccc2 | Linear notation for chemoinformatics (Note the / indicating trans geometry).[1] |

Structural Visualization & Logic

The following diagram illustrates the hierarchical breakdown of the molecule's identity, ensuring the user understands the "Why" behind the names.

Figure 1. Structural decomposition of trans-2-(4-Biphenyl)vinylboronic acid, linking nomenclature to chemical moieties.

Part 2: Synthesis & Self-Validating Protocols

Expertise & Experience: The commercial availability of this acid is good, but batch-to-batch variability in purity (specifically anhydride formation) is common.[1] Synthesizing it in-house or re-purifying it ensures reliability.[1]

The most robust route to the trans isomer is the Hydroboration of 4-Ethynylbiphenyl .[1]

The Mechanistic "Why"

Why does hydroboration yield the trans isomer?

-

Syn-Addition: Borane reagents (H-B) add across the alkyne triple bond in a syn fashion (H and B add to the same face).

-

Regioselectivity: The Boron atom adds to the less hindered terminal carbon (Anti-Markovnikov).

-

Result: The bulky Biphenyl group and the Boron moiety end up trans to each other in the final alkene product.

Synthesis Protocol (Standardized)

Objective: Synthesis of (E)-[2-(4-Biphenylyl)vinyl]boronic acid from 4-ethynylbiphenyl.

Reagents:

-

4-Ethynylbiphenyl (1.0 equiv)[1]

-

Pinacolborane (HBpin) (1.2 equiv) or Catecholborane[1]

-

Catalyst:

(1 mol%) or standard thermal conditions (neat, 100°C) for HBpin.[1] -

Hydrolysis Agent: Sodium Periodate (

) /

Step-by-Step Workflow:

-

Hydroboration (Formation of Pinacol Ester):

-

Oxidative Hydrolysis (Cleaving the Ester):

-

Purification (The Critical Step):

Figure 2. Synthesis workflow via hydroboration, highlighting the origin of the trans-geometry.

Part 3: Applications & Handling

Trustworthiness: Understanding the stability of this compound is as important as its reactivity.

Handling: The Boroxine Cycle

Boronic acids are in equilibrium with their dehydrated trimers (boroxines).

-

Observation: If your "pure" sample has a melting point variance or unclear NMR integration, it likely contains significant boroxine.[1]

-

Correction: This is usually reversible under the aqueous basic conditions of the Suzuki coupling. However, for precise stoichiometry, store the compound in a refrigerator (2-8°C) and consider re-hydrating before use if precise mass balance is required.[1]

Suzuki-Miyaura Coupling

This is the primary utility of CAS 352530-23-5.[1] It couples with aryl halides to form stilbene derivatives.[1]

Key Protocol Parameters:

-

Base:

or -

Catalyst:

(Standard) or -

Solvent: DME/Water or Toluene/Ethanol/Water.

Figure 3. Catalytic cycle of Suzuki-Miyaura coupling, showing the entry point of the vinylboronic acid.

References

-

ChemicalBook. (2025). trans-2-(4-Biphenyl)vinylboronic acid Properties and Suppliers. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1][5] trans-2-(4-Biphenyl)vinylboronic acid Product Sheet. Retrieved from [1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for mechanism).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Recent Literature. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). trans-2-(4-Biphenyl)vinylboronic acid.[1][6][7] Retrieved from [1]

Sources

- 1. TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID | 352530-23-5 [chemicalbook.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]